1,3-Diphenylnaphtho[2,3-c]thiophene
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Overview
Description
1,3-Diphenylnaphtho[2,3-c]thiophene is a heterocyclic compound that contains a thiophene ring fused with a naphthalene ring and substituted with phenyl groups at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenylnaphtho[2,3-c]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 1,3-diaryl-buta-1-enes through a sulfuration/annulation reaction. This process involves the cleavage of multiple C-H bonds, including inert C(sp3)-H bonds adjacent to alkyl carbon, C(sp3)-H bonds adjacent to double bonds, and C(sp2)-H bonds .
Industrial Production Methods
Industrial production methods for thiophene derivatives, including this compound, often involve multicomponent reactions and condensation reactions. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenylnaphtho[2,3-c]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings .
Scientific Research Applications
1,3-Diphenylnaphtho[2,3-c]thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1,3-Diphenylnaphtho[2,3-c]thiophene involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Naphtho[2,3-c]thiophene: Similar structure but without the phenyl substitutions.
1,3-Diphenylthiophene: Contains phenyl groups but lacks the fused naphthalene ring.
Uniqueness
1,3-Diphenylnaphtho[2,3-c]thiophene is unique due to its fused ring structure and phenyl substitutions, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and materials science .
Properties
Molecular Formula |
C24H16S |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1,3-diphenylbenzo[f][2]benzothiole |
InChI |
InChI=1S/C24H16S/c1-3-9-17(10-4-1)23-21-15-19-13-7-8-14-20(19)16-22(21)24(25-23)18-11-5-2-6-12-18/h1-16H |
InChI Key |
PZHNNICYPYWYBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C4C=CC=CC4=CC3=C(S2)C5=CC=CC=C5 |
Origin of Product |
United States |
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